molecular formula C20H25N3O3S B6925394 N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide

Cat. No.: B6925394
M. Wt: 387.5 g/mol
InChI Key: IJAIXBQPLKTGEU-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[56]dodecane-11-carboxamide is a complex organic compound featuring a thiazole ring, a spiro structure, and a carboxamide group

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-19(23-8-11-26-15-20(14-23)6-9-25-10-7-20)22-18-21-13-17(27-18)12-16-4-2-1-3-5-16/h1-5,13H,6-12,14-15H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIXBQPLKTGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCOC2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[56]dodecane-11-carboxamide typically involves multi-step organic synthesis One common route starts with the formation of the thiazole ring through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone This intermediate is then reacted with a spiro compound, such as a spirocyclic lactam, under specific conditions to form the desired spiro structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide has shown potential as an inhibitor of certain enzymes, which could be useful in the development of new drugs.

Medicine

In medicinal research, this compound is being explored for its antitumor activity. Studies have shown that derivatives of thiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The spiro structure may enhance the binding affinity and specificity of the compound to its targets, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide is unique due to its spirocyclic structure, which is less common in similar compounds. This structure may confer unique biological activities and enhance its potential as a therapeutic agent.

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